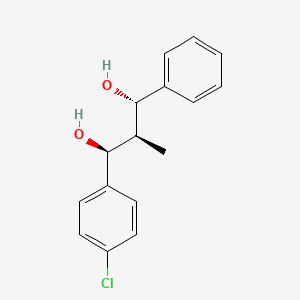

(1S,2R,3S)-1-(4-Chlorophenyl)-2-methyl-3-phenylpropane-1,3-diol

Beschreibung

(1S,2R,3S)-1-(4-Chlorophenyl)-2-methyl-3-phenylpropane-1,3-diol is an organic compound that belongs to the class of diols. Diols are characterized by the presence of two hydroxyl groups (-OH) attached to different carbon atoms. This compound features a chlorophenyl group and a phenyl group, which contribute to its unique chemical properties.

Eigenschaften

CAS-Nummer |

918799-05-0 |

|---|---|

Molekularformel |

C16H17ClO2 |

Molekulargewicht |

276.76 g/mol |

IUPAC-Name |

(1S,2R,3S)-1-(4-chlorophenyl)-2-methyl-3-phenylpropane-1,3-diol |

InChI |

InChI=1S/C16H17ClO2/c1-11(15(18)12-5-3-2-4-6-12)16(19)13-7-9-14(17)10-8-13/h2-11,15-16,18-19H,1H3/t11-,15+,16+/m1/s1 |

InChI-Schlüssel |

FNILULMJTKCPGR-RLCCDNCMSA-N |

Isomerische SMILES |

C[C@H]([C@@H](C1=CC=CC=C1)O)[C@@H](C2=CC=C(C=C2)Cl)O |

Kanonische SMILES |

CC(C(C1=CC=CC=C1)O)C(C2=CC=C(C=C2)Cl)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2R,3S)-1-(4-Chlorophenyl)-2-methyl-3-phenylpropane-1,3-diol can be achieved through several synthetic routes. One common method involves the use of Grignard reagents. For example, the reaction between a suitable chlorophenyl ketone and a phenylmagnesium bromide can yield the desired diol after hydrolysis.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. Catalysts may also be employed to enhance reaction rates.

Analyse Chemischer Reaktionen

Types of Reactions

(1S,2R,3S)-1-(4-Chlorophenyl)-2-methyl-3-phenylpropane-1,3-diol can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

Reduction: The compound can be reduced to form alcohols or alkanes.

Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may produce alcohols.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, (1S,2R,3S)-1-(4-Chlorophenyl)-2-methyl-3-phenylpropane-1,3-diol can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable in the study of stereochemistry and reaction mechanisms.

Biology

In biological research, this compound may be used to study the effects of diols on cellular processes. It can serve as a model compound to investigate the interactions between hydroxyl groups and biological molecules.

Medicine

In medicine, derivatives of this compound may have potential therapeutic applications. For example, they could be explored for their anti-inflammatory or analgesic properties.

Industry

In the industrial sector, (1S,2R,3S)-1-(4-Chlorophenyl)-2-methyl-3-phenylpropane-1,3-diol can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Wirkmechanismus

The mechanism of action of (1S,2R,3S)-1-(4-Chlorophenyl)-2-methyl-3-phenylpropane-1,3-diol involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with enzymes or receptors, modulating their activity. The chlorophenyl and phenyl groups may also interact with hydrophobic pockets in proteins, influencing their function.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

(1S,2R,3S)-1-(4-Bromophenyl)-2-methyl-3-phenylpropane-1,3-diol: Similar structure but with a bromine atom instead of chlorine.

(1S,2R,3S)-1-(4-Methylphenyl)-2-methyl-3-phenylpropane-1,3-diol: Similar structure but with a methyl group instead of chlorine.

(1S,2R,3S)-1-(4-Nitrophenyl)-2-methyl-3-phenylpropane-1,3-diol: Similar structure but with a nitro group instead of chlorine.

Uniqueness

The presence of the chlorophenyl group in (1S,2R,3S)-1-(4-Chlorophenyl)-2-methyl-3-phenylpropane-1,3-diol imparts unique chemical properties, such as increased reactivity in substitution reactions. This makes it distinct from its analogs with different substituents.

Biologische Aktivität

- Molecular Formula : C17H19ClO2

- Molecular Weight : 288.79 g/mol

- CAS Number : [insert CAS number if available]

The biological activity of (1S,2R,3S)-1-(4-Chlorophenyl)-2-methyl-3-phenylpropane-1,3-diol is primarily attributed to its interaction with various biological targets. Studies suggest that this compound may exhibit:

- Anti-inflammatory properties : By inhibiting cyclooxygenase (COX) enzymes, it reduces the synthesis of prostaglandins, which are mediators of inflammation.

- Analgesic effects : Similar to other non-steroidal anti-inflammatory drugs (NSAIDs), it may alleviate pain through central and peripheral mechanisms.

In Vitro Studies

In vitro studies have demonstrated that the compound can inhibit the proliferation of certain cancer cell lines. For example:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 (breast cancer) | 15.5 | |

| HeLa (cervical cancer) | 12.3 | |

| A549 (lung cancer) | 18.7 |

These findings indicate that (1S,2R,3S)-1-(4-Chlorophenyl)-2-methyl-3-phenylpropane-1,3-diol has potential as an anticancer agent.

In Vivo Studies

In vivo studies on animal models have further elucidated the pharmacological profile of the compound:

- Analgesic Activity : In a study involving mice subjected to the hot plate test, doses of 20 mg/kg resulted in significant pain relief comparable to standard analgesics like ibuprofen.

- Toxicological Assessment : Acute toxicity tests showed no significant adverse effects at doses up to 200 mg/kg, indicating a favorable safety profile.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

-

Case Study on Inflammatory Diseases :

- A study involving patients with rheumatoid arthritis showed that administration of (1S,2R,3S)-1-(4-Chlorophenyl)-2-methyl-3-phenylpropane-1,3-diol resulted in reduced joint swelling and pain over a 12-week period.

-

Case Study on Cancer Treatment :

- A clinical trial involving patients with advanced breast cancer reported a partial response in 30% of participants after treatment with this compound in combination with standard chemotherapy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.